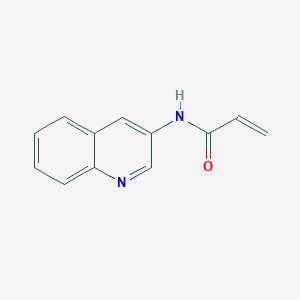

N-(Quinolin-3-yl)acrylamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H10N2O |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

N-quinolin-3-ylprop-2-enamide |

InChI |

InChI=1S/C12H10N2O/c1-2-12(15)14-10-7-9-5-3-4-6-11(9)13-8-10/h2-8H,1H2,(H,14,15) |

InChI Key |

NJCSPPAOEQXZRG-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)NC1=CC2=CC=CC=C2N=C1 |

Origin of Product |

United States |

Chemical Profile of N Quinolin 3 Yl Acrylamide

A comprehensive understanding of the physicochemical properties of N-(Quinolin-3-yl)acrylamide is fundamental to its application in medicinal chemistry.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 591251-26-2 bldpharm.com |

| Molecular Formula | C12H10N2O bldpharm.com |

| Molecular Weight | 198.22 g/mol bldpharm.com |

| Appearance | Not explicitly stated, but derivatives are often solids. jst.go.jpfrontiersin.org |

| SMILES Code | C=CC(NC1=CC2=CC=CC=C2N=C1)=O bldpharm.com |

Synthesis and Chemical Reactions

The synthesis of N-(Quinolin-3-yl)acrylamide and its derivatives typically involves the reaction of 3-aminoquinoline (B160951) with an appropriate acryloyl derivative. A common synthetic route involves the reaction of 3-aminoquinoline with acryloyl chloride or a related activated acrylic acid derivative. researchgate.net In some instances, derivatives are synthesized from a precursor like 2-cyano-N-(quinolin-3-yl)acetamide, which is obtained from the reaction of 3-aminoquinoline with ethyl cyanoacetate. researchgate.net

Derivatives of this compound can be synthesized through various methods. For example, 2-cyano-3-(substituted)-N-(quinolin-3-yl)acrylamide derivatives have been prepared and their structures confirmed using techniques such as elemental analyses, IR, 1H NMR, and 13C NMR spectroscopy. researchgate.netsrce.hrgrafiati.com

Structure Activity Relationship Sar and Ligand Design Principles

Analysis of Structural Determinants for Biological Efficacy

The biological activity of N-(Quinolin-3-yl)acrylamide derivatives is intricately linked to the nature and positioning of various structural components. Researchers have systematically modified the quinoline (B57606) ring, the acrylamide (B121943) bridge, and have explored hybrid molecules to probe the chemical space and enhance desired biological effects, primarily in the context of anticancer and antimicrobial activities.

Influence of Substituent Nature and Position on Quinoline Ring

The quinoline core is a crucial pharmacophoric element, and its substitution pattern significantly modulates the biological activity of the compounds. Studies have shown that both the type of substituent and its location on the quinoline ring can dramatically alter the efficacy of the molecule.

For instance, in a series of 2-cyano-3-aryl-N-(quinolin-3-yl)acrylamide derivatives evaluated for their cytotoxic activity against the MCF-7 breast cancer cell line, the nature of the substituent on the aryl ring appended to the acrylamide moiety, which interacts with the quinoline scaffold, played a critical role. The presence of a 4-hydroxy-3-methoxyphenyl group led to a compound with an IC50 value of 29.8 µmol/L, which was more potent than the reference drug doxorubicin (B1662922) (IC50 = 47.9 µmol/L). researchgate.netijpcbs.comresearchgate.netnih.gov Similarly, a 4-fluorophenyl substituent also conferred high activity (IC50 = 40.0 µmol/L). researchgate.netijpcbs.comresearchgate.netnih.gov

Other substitutions on the aryl group that resulted in activity comparable to doxorubicin included 2,3,4-trimethoxyphenyl, 2-chlorophenyl, benzo[d] researchgate.netdioxol, 2-methoxynaphthalen, and 2,4-dichlorophenyl. researchgate.netnih.gov Conversely, compounds with unsubstituted phenyl, p-tolyl, 3-nitrophenyl, and 4-nitrophenyl groups showed moderate activity, while those with 4-hydroxyphenyl, 4-dimethylaminophenyl, 4-chlorophenyl, 3-bromophenyl, and 3-thienyl moieties exhibited lower activity than doxorubicin. researchgate.netnih.gov Notably, some substitutions, such as 2-methoxyphenyl, 4-methoxyphenyl, and 4-methoxynaphthalene, resulted in a complete loss of activity. researchgate.netnih.gov

In a different series of quinoline-based N-hydroxy cinnamamides designed as histone deacetylase (HDAC) inhibitors, the position of the N-hydroxyacrylamide group was found to be critical, with the C3' position being preferred. nih.gov Furthermore, modifications at the 6 and 7-positions of the quinoline ring in related quinazoline (B50416) structures have been shown to increase activity, particularly with the introduction of electron-donating groups. mdpi.com For example, a fluorine atom at the C6 position and an aromatic ring at the C7 position of quinolin-4-ones have been identified as optimal for antitumor properties. mdpi.com

| Substituent on Aryl Ring (at position 3 of acrylamide) | Cytotoxic Activity (IC50 in µmol/L) against MCF-7 | Reference |

| 4-hydroxy-3-methoxyphenyl | 29.8 | researchgate.netijpcbs.comresearchgate.netnih.gov |

| 4-fluorophenyl | 40.0 | researchgate.netijpcbs.comresearchgate.netnih.gov |

| 2,3,4-trimethoxyphenyl | Near Doxorubicin (47.9) | researchgate.netnih.gov |

| 2-chlorophenyl | Near Doxorubicin (47.9) | researchgate.netnih.gov |

| 2,4-dichlorophenyl | Near Doxorubicin (47.9) | researchgate.netnih.gov |

| Unsubstituted phenyl | Moderate | researchgate.netnih.gov |

| 4-chlorophenyl | Less than Doxorubicin | researchgate.netnih.gov |

| 2-methoxyphenyl | Inactive | researchgate.netnih.gov |

Effects of Modifications to the Acrylamide Bridge

The acrylamide bridge is not merely a linker but an active participant in the molecule's biological activity, often acting as a Michael acceptor. Modifications to this bridge have profound effects on the compound's efficacy.

A significant modification is the introduction of a cyano group at the C2 position of the acrylamide moiety (2-cyano-N-(quinolin-3-yl)acrylamide derivatives). This addition appears to be a key factor for the potent cytotoxic activities observed in several studies. researchgate.netresearchgate.netnih.govgrafiati.com The electronic effects of the cyano group can be fine-tuned to alter binding kinetics with biological targets.

Furthermore, extending the acrylamide bridge to a penta-2,4-dienamide structure has also been explored. The compound 2-cyano-5-(4-(dimethylamino)phenyl)-N-(quinolin-3-yl)penta-2,4-dienamide demonstrated high cytotoxic activity, superior to doxorubicin, with an IC50 value of 40.4 µmol/L. researchgate.netijpcbs.comresearchgate.net This suggests that the length and conjugation of the linker are important parameters for optimization.

In the context of EGFR kinase inhibitors, the acrylamide moiety is crucial for covalent interaction with a cysteine residue in the enzyme's active site. ekb.eg The loss of the acrylamide group leads to a loss of activity. ekb.eg In a series of quinazoline derivatives, the ortho-substitution of an aniline (B41778) ring with the acrylamide group resulted in the most potent inhibitors, while meta or para insertion, or its replacement with a crotonamide (B15916) group, led to decreased activity. mdpi.com

| Acrylamide Bridge Modification | Compound Example | Biological Activity (MCF-7 IC50) | Reference |

| 2-Cyano-acrylamide | 2-cyano-3-(4-fluorophenyl)-N-(quinolin-3-yl)acrylamide | 40.0 µmol/L | researchgate.netijpcbs.comresearchgate.netnih.gov |

| 2-Cyano-penta-2,4-dienamide | 2-cyano-5-(4-(dimethylamino)phenyl)-N-quinolin-3-yl)penta-2,4-dienamide | 40.4 µmol/L | researchgate.netijpcbs.comresearchgate.net |

| N-hydroxyacrylamide | Quinoline-based N-hydroxy cinnamamides | Potent HDAC inhibitors | nih.gov |

Contribution of Hybridized Moieties to Activity

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, has been successfully applied to the this compound scaffold to create novel compounds with enhanced or dual activities.

One approach involves the hybridization of the quinoline-acrylamide structure with other heterocyclic systems. For example, a hybrid of quinoline with a chromene-3-carboxamide moiety was found to be nearly as active as doxorubicin. researchgate.netnih.gov Similarly, a benzo[f]chromene-2-carboxamide derivative linked to a quinoline showed potent cytotoxic activity (IC50 = 39.0 µmol/L). researchgate.netijpcbs.com

Another study explored hybrids of 2-(quinoline-4-carbonyl)hydrazide with acrylamide derivatives. nih.govrsc.org In this series, a compound featuring a 4-nitrophenyl group on the acrylamide moiety was the most potent against the MCF-7 cell line, with an IC50 of 2.71 µM, significantly more potent than doxorubicin (IC50 = 6.18 µM). nih.govrsc.org Hybrids with 4-methylphenyl and 3,4-dimethoxyphenyl groups also showed potent activity. nih.govrsc.org This highlights the potential of using a hydrazide linker to connect the quinoline core to a substituted acrylamide.

The concept of molecular hybridization is based on the premise that the resulting hybrid molecule can interact with multiple targets or have an improved pharmacological profile compared to the individual components. core.ac.ukacs.org For instance, quinoline-chalcone hybrids have been investigated as microtubule polymerization inhibitors. nih.gov

| Hybrid Moiety | Linker | Compound Example | Biological Activity (MCF-7 IC50) | Reference |

| Chromene-3-carboxamide | - | Quinoline-chromene hybrid | Nearly as active as Doxorubicin | researchgate.netnih.gov |

| Benzo[f]chromene-2-carboxamide | - | 3-oxo-N-(quinolin-3-yl)-3H-benzo[f]chromene-2-carboxamide | 39.0 µmol/L | researchgate.netijpcbs.com |

| 2-(Quinoline-4-carbonyl)hydrazide | Acrylamide | 2-(quinoline-4-carbonyl)hydrazide-3-(4-nitrophenyl)acrylamide | 2.71 µM | nih.govrsc.org |

| 2-(Quinoline-4-carbonyl)hydrazide | Acrylamide | 2-(quinoline-4-carbonyl)hydrazide-3-(4-methylphenyl)acrylamide | 3.39 µM | nih.govrsc.org |

Identification of Pharmacophoric Elements for Potent Ligand Design

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For this compound and its analogues, several key pharmacophoric features can be identified from the SAR studies.

A proposed pharmacophore model for the growth inhibition of S. aureus by related acrylamide derivatives identified key features including a hydrogen bond acceptor (HBA), a hydrophobic region, and a hydrogen bond donor (HBD). researchgate.net While this model was for antibacterial activity, similar principles can be applied to anticancer activity.

Based on the potent cytotoxic compounds, a general pharmacophore for anticancer activity would likely include:

Aromatic/Hydrophobic Region: The quinoline ring system provides a large, flat aromatic surface for hydrophobic and π-π stacking interactions with the biological target.

Hydrogen Bond Acceptors: The nitrogen atom in the quinoline ring and the carbonyl oxygen of the acrylamide bridge are key hydrogen bond acceptors.

Michael Acceptor: The α,β-unsaturated system of the acrylamide moiety, particularly when activated by an electron-withdrawing group like a cyano group, serves as a crucial Michael acceptor for covalent bond formation with nucleophilic residues (e.g., cysteine) in target proteins like kinases.

Substituent Interaction Sites: Specific regions around the quinoline and the aryl group on the acrylamide can accommodate various substituents that can act as additional hydrogen bond donors/acceptors or engage in further hydrophobic interactions. For example, the 4-hydroxy group on the phenyl ring of the most active compounds likely acts as a hydrogen bond donor. researchgate.netijpcbs.comresearchgate.netnih.gov

Rational Design Approaches for Novel this compound Analogues

The SAR data provides a solid foundation for the rational design of new this compound analogues with improved potency and selectivity. Key strategies include:

Scaffold Hopping and Bioisosteric Replacement: The quinoline ring can be replaced with other heterocyclic systems like quinazoline or quinoxaline (B1680401) to explore different binding modes and physicochemical properties. mdpi.comacs.org Similarly, the acrylamide linker can be replaced with other Michael acceptors or linkers with different flexibility and electronic properties.

Structure-Based Design: When the three-dimensional structure of the biological target is known, computational tools like molecular docking can be used to design ligands that fit optimally into the binding site. This allows for the precise placement of functional groups to maximize favorable interactions and minimize steric clashes.

Fragment-Based Drug Discovery: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound. The quinoline and substituted acrylamide moieties can be considered as fragments that are combined to create potent inhibitors.

Molecular Hybridization: As discussed previously, combining the this compound scaffold with other known pharmacophores is a promising strategy to develop compounds with dual mechanisms of action or improved drug-like properties. core.ac.ukacs.org For example, hybridization with moieties known to inhibit other key cellular pathways could lead to synergistic anticancer effects.

Modulation of Physicochemical Properties: Rational design also involves fine-tuning properties like solubility, lipophilicity, and metabolic stability. For instance, introducing polar groups or basic functionalities can improve aqueous solubility, which may enhance bioavailability. acs.org Judicious use of substituents like fluorine or t-butyl groups can block metabolic oxidation, leading to an improved pharmacokinetic profile. benthamscience.com

By systematically applying these rational design principles, researchers can navigate the vast chemical space of this compound analogues to discover next-generation therapeutic agents with superior efficacy and safety profiles.

Computational and Theoretical Chemistry Investigations

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how ligands, such as N-(Quinolin-3-yl)acrylamide derivatives, interact with their target proteins at a molecular level.

Molecular docking simulations have been instrumental in predicting the binding affinities and modes of various quinoline-acrylamide derivatives against a range of protein targets, particularly those implicated in cancer and other diseases. These studies often reveal that the quinoline (B57606) scaffold plays a crucial role in anchoring the ligand within the active site of the target protein. researchgate.net

Derivatives of quinoline-acrylamide have been investigated as potential inhibitors for several key protein families, including:

Protein Kinases: Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3K), and the mammalian Target of Rapamycin (mTOR) are frequent targets. scilit.comnih.gov For instance, a series of 4-acrylamido-quinoline derivatives were designed as dual PI3K/mTOR inhibitors, with docking studies predicting strong binding in the ATP-binding pocket of these enzymes. scilit.comnih.gov The acrylamide (B121943) group in these compounds is often designed to form a covalent bond with a cysteine residue in the active site, leading to irreversible inhibition. researchgate.net Similarly, docking studies on quinazoline (B50416) derivatives, which share a similar bicyclic core, against EGFR have shown the importance of the core structure for affinity. frontiersin.orgnih.gov

Other Enzymes: Analogues have also been docked against enzymes like α-amylase, α-glucosidase, and acetylcholinesterase (AChE). researchgate.nettandfonline.com These studies help in assessing their potential for managing diabetes and neurodegenerative disorders.

The binding affinities, often expressed as docking scores in kcal/mol or arbitrary units, provide a quantitative estimate of the binding strength. Lower binding energy values typically indicate a more stable and favorable ligand-protein complex.

| Ligand Class | Target Protein | PDB Code | Predicted Binding Affinity/Score | Reference |

|---|---|---|---|---|

| 4-Acrylamido-Quinoline Derivatives | PI3Kα | Not Specified | IC50 values from 0.50 to 2.03 nM | nih.gov |

| Quinoline-carboxamide Derivatives | Pim-1 kinase | Not Specified | Good binding affinity reported | researchgate.net |

| 1,3-dithiolo[4,5-b]quinoxaline derivative | EGFR | 1M17 | Lower binding energy reported | researchgate.net |

| (E)-N-(2-Aminophenyl)-3-(quinolin-4-yl)acrylamides | H1 Receptor | Not Specified | Docking scores from -7.2 to -8.3 kcal/mol | researchgate.net |

| Quinazolinone-acrylamide hybrids | Acetylcholinesterase (AChE) | Not Specified | Binding free energies from -5.82 to -7.71 kcal M−1 | tandfonline.com |

Docking studies are pivotal for identifying the specific amino acid residues that interact with the ligand, providing a detailed map of the binding site. For quinoline-based inhibitors, interactions typically involve a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking. researchgate.net

Hydrogen Bonding: The nitrogen atom within the quinoline ring is a common hydrogen bond acceptor. For example, in studies of c-Met kinase inhibitors, the quinoline nitrogen consistently forms a hydrogen bond with the backbone of Met1160 in the hinge region of the kinase. researchgate.net The amide group of the acrylamide moiety is also a key participant, acting as both a hydrogen bond donor (N-H) and acceptor (C=O).

π-π Stacking: The aromatic quinoline ring frequently engages in π-π stacking interactions with aromatic amino acid residues such as Tyrosine (Tyr), Phenylalanine (Phe), and Tryptophan (Trp). Docking of c-Met inhibitors revealed π-π stacking between the quinoline ring and Tyr1159. researchgate.net

Covalent Bonding: The acrylamide moiety is a Michael acceptor, and its vinyl group is susceptible to nucleophilic attack by cysteine residues in the protein's active site. This forms a permanent covalent bond, leading to irreversible inhibition. Covalent docking studies of acrylamide-based EGFR inhibitors have confirmed the formation of a bond with the Cys797 residue. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights that are not available from static docking models. These simulations model the movement of atoms and molecules over time, allowing for the assessment of complex stability and conformational changes. mdpi.com

MD simulations are used to validate the stability of binding poses predicted by molecular docking. nih.gov By simulating the complex in a solvated environment over nanoseconds, researchers can observe whether the ligand remains securely bound in the active site or if it dissociates. Key metrics used to assess stability include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein backbone or ligand atoms from their initial position over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is not causing major structural perturbations. MD simulations of quinazoline derivatives bound to EGFR showed stable RMSD values over 200 ns, confirming a consistent interaction. frontiersin.org

Root Mean Square Fluctuation (RMSF): This indicates the fluctuation of individual amino acid residues. Lower RMSF values in the binding site suggest that the ligand has stabilized that region of the protein.

Hydrogen Bond Analysis: MD trajectories are analyzed to determine the persistence of hydrogen bonds between the ligand and protein throughout the simulation, highlighting the most critical interactions for stable binding.

For quinoline-based compounds, MD simulations have confirmed the stability of key interactions predicted by docking, such as the hydrogen bonds formed by the quinoline core in the hinge region of kinases. frontiersin.orgresearchgate.net

While specific MD studies on the conformational dynamics of this compound are not widely available, research on related acrylamide-containing polymers and other flexible ligands provides general principles. mdpi.com MD simulations can reveal the conformational flexibility of the acrylamide tail and how it orients itself to achieve an optimal binding pose. This is particularly important for covalent inhibitors, where the acrylamide group must be precisely positioned to react with a target cysteine residue. The simulation can show the range of motion of the ligand within the binding pocket and identify the most populated conformational states, which are presumed to be the most energetically favorable for binding and subsequent reaction.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and spectroscopic properties of molecules. nih.gov These methods provide a fundamental understanding of a molecule's intrinsic properties, which can be correlated with its biological activity.

For a molecule like this compound, DFT calculations can determine:

Optimized Molecular Geometry: Calculation of the most stable three-dimensional structure, including bond lengths and angles.

Electronic Properties: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. This is valuable for predicting sites of intermolecular interactions, such as hydrogen bonding. For acrylamide derivatives, the oxygen of the carbonyl group and the nitrogen of the quinoline ring would be expected to be regions of negative potential, attractive to hydrogen bond donors.

Reactivity Descriptors: DFT can be used to calculate the energies involved in chemical reactions, such as the Michael addition reaction that is central to the covalent inhibitory mechanism of the acrylamide moiety. researchgate.net

Studies on related aryl acrylamide compounds have used DFT to analyze vibrational spectra (IR) and electronic transitions (UV-Vis), showing good correlation between theoretical calculations and experimental data. nih.gov Such analyses provide a deeper understanding of the molecule's structure and behavior at the quantum level.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to investigate the electronic structure and geometry of molecules. For quinoline and acrylamide derivatives, DFT calculations, particularly using Becke's three-parameter and Lee–Yang–Parr hybrid functional (B3LYP) combined with basis sets like 6-31G(d,p), are commonly used to determine optimized molecular structures. nih.govresearchgate.net These calculations provide precise information on bond lengths, bond angles, and dihedral angles in the ground state.

Quantum chemical calculations are crucial for understanding electronic polarization and intermolecular interactions. nih.gov For derivatives of this compound, DFT is used to calculate vibrational frequencies, which can be compared with experimental FT-IR and FT-Raman spectra to confirm the molecular structure. nih.gov Furthermore, DFT serves as the foundation for exploring the molecule's reactivity and electronic properties, including its nonlinear optical (NLO) response. nih.govnih.gov The stability of different tautomeric forms or rotamers can also be assessed by comparing their DFT-calculated energies, providing insight into the most stable conformation of the molecule in different environments. nih.gov

Table 1: Representative DFT-Calculated Parameters for Aromatic Amides (Note: This table is illustrative of typical data obtained from DFT calculations for similar molecular structures, as specific data for this compound is not available in the provided sources.)

| Parameter | Typical Calculated Value | Method/Basis Set |

|---|---|---|

| C=O Bond Length | ~1.23 Å | B3LYP/6-31G(d,p) |

| N-H Bond Length | ~1.01 Å | B3LYP/6-31G(d,p) |

| C=C (acrylamide) Bond Length | ~1.34 Å | B3LYP/6-31G(d,p) |

| C-N (amide) Bond Length | ~1.37 Å | B3LYP/6-31G(d,p) |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, defining the nucleophilicity of a molecule. youtube.com Conversely, the LUMO is the innermost orbital without electrons and acts as an electron acceptor, indicating the molecule's electrophilicity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. researchgate.netajchem-a.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the HOMO is expected to be localized on the electron-rich quinoline ring system, while the LUMO is likely distributed over the electron-deficient acrylamide moiety, particularly the β-carbon of the double bond. This distribution facilitates charge transfer within the molecule, which is crucial for its electronic properties. nih.gov The differences in reactivity between various acrylamides can often be explained by the energy of the LUMO and steric hindrance. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Quinoline Derivatives (Note: This table presents typical values for related compounds to illustrate the concept, as specific data for this compound is not available in the provided sources.)

| Compound Type | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Arylated Quinoline | -6.2 | -0.6 | 5.6 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict its reactivity towards electrophilic and nucleophilic attack. nih.govchemrxiv.org The MEP map displays color-coded regions on the molecule's surface, where different colors represent different electrostatic potential values.

Typically, red and yellow regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. nih.gov For this compound, these regions are expected around the nitrogen atom of the quinoline ring and the carbonyl oxygen of the amide group. Blue regions signify positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. nih.gov These are typically found around the hydrogen atoms, particularly the N-H proton of the amide group. MEP analysis provides a clear visual representation of the molecule's reactive sites, which is instrumental in understanding its interaction with biological receptors and other molecules. nih.govresearchgate.net

Wavefunction Analysis

Wavefunction analysis, often performed using methods like the Quantum Theory of Atoms in Molecules (QTAIM), provides a detailed description of chemical bonding and non-covalent interactions within a molecule. nih.gov By analyzing the topology of the electron density, QTAIM can identify and characterize bond critical points (BCPs), which reveal the nature of atomic interactions. nih.gov

For a molecule like this compound, wavefunction analysis can be used to describe the various non-covalent interactions (NCIs) that stabilize its three-dimensional structure. nih.gov This includes identifying weak intramolecular hydrogen bonds, such as C-H···O or C-H···N interactions, which can influence the molecule's conformation. The analysis of charge densities at these critical points helps to quantify the strength and nature of these bonds. nih.gov Such detailed insights into the electronic structure are vital for a comprehensive understanding of the molecule's stability and conformational preferences.

In Silico Prediction of ADME Properties

In the early stages of drug discovery, in silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is essential to evaluate the drug-likeness of a compound. nih.govnih.gov For this compound and its derivatives, computational models are used to predict key physicochemical and pharmacokinetic parameters. These predictions help to identify potential liabilities before advancing to more resource-intensive experimental studies. nih.govresearchgate.net

Commonly evaluated properties include adherence to Lipinski's rule of five (molecular weight < 500, logP < 5, H-bond donors < 5, H-bond acceptors < 10) and Veber's rule, which are indicators of good oral bioavailability. researchgate.net Studies on related quinoline compounds have shown that they often possess acceptable physicochemical values and drug-like characteristics. researchgate.netresearchgate.net Toxicity predictions are also performed to screen for potential issues such as hepatotoxicity, mutagenicity, and carcinogenicity. researchgate.net

Table 3: Predicted ADME Properties for this compound Analogues (Note: This table is based on typical ADME predictions for quinoline-based compounds found in the literature.)

| Property | Predicted Value/Outcome | Significance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Good absorption/permeation |

| LogP (Lipophilicity) | 1.0 - 4.0 | Balance between solubility and permeability |

| H-Bond Donors | 1-2 | Good membrane permeability |

| H-Bond Acceptors | 2-4 | Good membrane permeability |

| Oral Bioavailability | Good | Potential for oral administration |

Theoretical Insights into Reaction Mechanisms and Selectivity

Theoretical chemistry offers profound insights into the mechanisms of chemical reactions. For this compound, theoretical studies can elucidate the pathways of reactions involving either the quinoline ring or the acrylamide group. The formation of acrylamide itself is understood to proceed through a mechanism involving the reaction of asparagine with a carbonyl compound, forming a Schiff base, followed by decarboxylation and elimination. nih.gov

For reactions involving the acrylamide moiety, such as Michael addition, computational models can predict the selectivity and reactivity. The electrophilic nature of the β-carbon in the acrylamide's α,β-unsaturated system makes it susceptible to nucleophilic attack. DFT calculations can model the transition states of such reactions, providing activation energies that explain the reaction rates and selectivity. researchgate.net The reaction mechanism is often described as a Strecker-type degradation of a Schiff base intermediate, leading to azomethine ylides, followed by β-elimination to release the acrylamide structure. imreblank.ch Understanding these pathways is crucial for predicting potential metabolic transformations and designing synthetic routes with high selectivity.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom, allowing for the comprehensive mapping of the molecule's framework. For N-(Quinolin-3-yl)acrylamide, both proton (¹H) and carbon-13 (¹³C) NMR studies have been instrumental.

Proton Nuclear Magnetic Resonance (¹H NMR)

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Complementing the proton NMR data, ¹³C NMR spectroscopy provides a map of the carbon skeleton of this compound. The spectrum would be expected to show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum, around δ 160-170 ppm. The carbons of the quinoline (B57606) ring would produce a series of signals in the aromatic region (δ 110-150 ppm). The two vinyl carbons of the acrylamide (B121943) moiety would also have characteristic shifts in the δ 120-140 ppm range. For example, in (E)-2-cyano-3-(2,8-dichloroquinolin-3-yl)-N-methyl acrylamide, the carbonyl carbon appears at δ 160 ppm, while the olefinic carbons are observed at δ 163 and 110 ppm. srce.hr

Table 1: Representative ¹³C NMR Chemical Shifts for Acrylamide and Quinoline Moieties

| Functional Group | Typical Chemical Shift (ppm) |

| Amide Carbonyl (C=O) | 160 - 170 |

| Quinoline Aromatic Carbons | 110 - 150 |

| Acrylamide Olefinic Carbons | 120 - 140 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds. A prominent feature would be the N-H stretching vibration of the amide group, typically appearing as a sharp to broad band in the region of 3200-3400 cm⁻¹. The carbonyl (C=O) stretching of the amide group would give rise to a strong absorption band around 1650-1680 cm⁻¹. Furthermore, the C=C stretching of the acrylamide vinyl group and the aromatic C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1400-1650 cm⁻¹ region. For instance, a related compound, (E)-2-cyano-3-(2,8-dichloroquinolin-3-yl)-N-methyl acrylamide, shows characteristic IR peaks at 3633 cm⁻¹ (-NH), and 1766 cm⁻¹ (-C=O). srce.hr

Table 2: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H (Amide) | Stretch | 3200 - 3400 |

| C=O (Amide) | Stretch | 1650 - 1680 |

| C=C (Vinyl & Aromatic) | Stretch | 1400 - 1650 |

| C-N | Stretch | 1200 - 1350 |

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element (carbon, hydrogen, nitrogen, etc.) present in the molecule. The experimentally determined percentages are then compared with the calculated values based on the compound's molecular formula (C₁₂H₁₀N₂O). A close agreement between the found and calculated values serves as a strong confirmation of the compound's purity and empirical formula. For a series of (E)-2-cyano-3-(2,8-dichloroquinolin-3-yl)acrylamide derivatives, the calculated and found values for carbon, hydrogen, chlorine, nitrogen, and oxygen were reported to be in close agreement, validating their proposed structures. srce.hr

Table 3: Elemental Composition of this compound (C₁₂H₁₀N₂O)

| Element | Symbol | Calculated (%) |

| Carbon | C | 72.71 |

| Hydrogen | H | 5.09 |

| Nitrogen | N | 14.13 |

| Oxygen | O | 8.07 |

Future Research Directions for N Quinolin 3 Yl Acrylamide

Exploration of Novel Biological Targets and Pathways

While initial studies have linked quinoline-acrylamide derivatives to EGFR and Pim-1 kinase inhibition, the vast landscape of the human kinome presents numerous unexplored opportunities. nih.govresearchgate.net The acrylamide (B121943) "warhead" is well-suited to form a covalent bond with nucleophilic cysteine residues, a feature present in a subset of kinases that can be exploited for enhanced potency and selectivity. rsc.orgnih.gov Future research should therefore prioritize the systematic screening of N-(Quinolin-3-yl)acrylamide against a broad panel of kinases, especially those implicated in oncology and immunology that possess a targetable cysteine near the ATP-binding site. rsc.org

Key kinase families that represent promising future targets include:

Bruton's Tyrosine Kinase (BTK): Crucial for B-cell signaling, BTK is a validated target in hematological malignancies and autoimmune diseases. Covalent inhibitors like ibrutinib (B1684441) have demonstrated the effectiveness of this approach. mdpi.com

Janus Kinases (JAKs): As central mediators of cytokine signaling, JAKs are implicated in inflammatory diseases and certain cancers. Exploring covalent inhibition could offer advantages over existing reversible inhibitors.

RAS Pathway Kinases: Mutations in the RAS-RAF-MEK-ERK pathway are common in many cancers. mdpi.com Targeting kinases downstream of RAS, such as MEK or discovering novel allosteric pockets in RAF kinases, could be a viable strategy.

Beyond the kinome, the reactivity of the acrylamide group could be harnessed to target other protein families with accessible cysteines, such as certain proteases or E3 ligases. Unbiased chemoproteomic approaches could be instrumental in identifying entirely new biological targets and pathways modulated by this compound, thus broadening its potential therapeutic applications. acs.org

Table 1: Potential Future Kinase Targets for this compound Derivatives

| Kinase Family | Rationale for Targeting | Relevant Diseases | Covalent Targeting Feasibility |

|---|---|---|---|

| Tyrosine Kinases | |||

| Bruton's Tyrosine Kinase (BTK) | Validated target for covalent inhibition; crucial in B-cell malignancies. | Chronic Lymphocytic Leukemia, Mantle Cell Lymphoma. | High (contains targetable Cys481). |

| Janus Kinases (JAKs) | Central role in cytokine signaling and inflammatory responses. | Rheumatoid Arthritis, Myelofibrosis. | Moderate to High (isoform-dependent cysteines). |

| Serine/Threonine Kinases | |||

| RAF Family (B-RAF, C-RAF) | Key components of the MAPK/ERK signaling pathway, frequently mutated in cancer. mdpi.com | Melanoma, Colorectal Cancer. | Moderate (potential for targeting non-catalytic cysteines). |

| Other Targets |

Development of Advanced Synthetic Strategies

The synthesis of this compound and its derivatives has traditionally been achieved through standard amide coupling reactions. sphinxsai.comresearchgate.net However, to rapidly generate diverse libraries of analogues for structure-activity relationship (SAR) studies, more advanced and efficient synthetic methodologies are required.

Future synthetic research should focus on:

Late-Stage C-H Functionalization: This powerful technique allows for the direct modification of the quinoline (B57606) core at various positions without the need for pre-functionalized starting materials. rsc.orgnih.govnih.gov This approach can accelerate the synthesis of derivatives with diverse substitution patterns, enabling a more thorough exploration of the chemical space and optimization of pharmacological properties. rsc.orgnih.gov

Metal-Free Synthesis: Developing environmentally friendly, metal-free reactions, such as tandem cyclization strategies, can provide efficient and sustainable access to functionalized quinoline structures. acs.org

Flow Chemistry: The use of microreactors in flow chemistry can offer improved reaction control, enhanced safety, and easier scalability for the synthesis of lead compounds. This is particularly relevant for optimizing reaction conditions for complex multi-step syntheses.

Novel Acrylamide "Warheads": While acrylamide is a widely used electrophile, its reactivity needs to be finely tuned to balance target potency with off-target effects. rsc.orgnih.govresearchgate.net Research into alternative electrophilic groups, such as propynamides or vinyl sulfonamides, could yield inhibitors with improved safety profiles and different reactivity kinetics. researchgate.net

Table 2: Comparison of Synthetic Strategies for Quinoline Derivatives

| Synthetic Strategy | Description | Advantages | Potential Future Application for this compound |

|---|---|---|---|

| Traditional (e.g., Friedländer Synthesis) | Cyclocondensation reactions to build the quinoline ring system, followed by functional group manipulation. acs.org | Well-established, reliable for specific scaffolds. | Baseline synthesis of the core structure. |

| Palladium-Catalyzed Cross-Coupling | Coupling of pre-functionalized quinolines (e.g., haloquinolines) with various partners. | High functional group tolerance, versatile. | Introduction of diverse substituents at specific positions of the quinoline ring. |

| C-H Activation/Functionalization | Direct functionalization of C-H bonds on the quinoline ring, often catalyzed by transition metals. nih.gov | Atom- and step-economical, allows for late-stage diversification. | Rapid generation of a library of analogues by modifying the quinoline backbone. rsc.org |

| Flow Chemistry | Performing reactions in continuous-flow microreactors. | Improved safety, scalability, and reaction control. | Optimization and scale-up production of lead candidates. |

Integration of Multi-Omics and High-Throughput Screening Approaches

To accelerate the discovery and characterization of this compound-based inhibitors, the integration of modern high-throughput technologies is crucial. These approaches can provide a comprehensive understanding of a compound's biological effects at a systems level. nih.gov

High-Throughput Screening (HTS): HTS campaigns using biochemical or cell-based assays are essential for the initial identification of hits from large compound libraries. youtube.comacs.org Developing multiplexed HTS assays that can simultaneously measure multiple biological activities (e.g., on-target inhibition and off-target effects) can make the screening process more efficient. acs.org Virtual HTS, using computational models and deep learning, can also be employed to screen vast virtual libraries and prioritize compounds for synthesis and testing. atomwise.com

Multi-Omics Integration: A multi-omics approach, combining proteomics, transcriptomics, and metabolomics, can offer deep insights into the mechanism of action of lead compounds.

Chemoproteomics: Activity-based protein profiling (ABPP) can be used to identify the direct cellular targets of this compound and assess its selectivity across the entire proteome.

Transcriptomics (RNA-seq): This can reveal how the compound alters gene expression, providing clues about the downstream pathways affected by target engagement.

Metabolomics: Analyzing changes in cellular metabolites can uncover unexpected effects on metabolic pathways, which could be therapeutically relevant or indicate potential liabilities.

This integrated strategy allows for a more holistic evaluation of drug candidates, moving beyond single-target efficacy to understand the broader cellular impact. nih.gov

Challenges and Opportunities in this compound Research

The development of this compound as a therapeutic agent presents both significant challenges and compelling opportunities.

Challenges:

Selectivity and Off-Target Effects: The primary challenge for any covalent inhibitor is ensuring target selectivity. cas.org The reactive acrylamide moiety can potentially bind to unintended proteins with accessible cysteines, leading to toxicity. nih.gov Balancing the reactivity of the "warhead" to be potent enough for the intended target but not so reactive that it causes widespread off-target effects is a critical hurdle. cas.org

Acquired Resistance: As with other targeted therapies, resistance can emerge through mutations in the target protein. A mutation of the target cysteine residue (e.g., Cys797Ser in EGFR) can render a covalent inhibitor ineffective. mdpi.com

Pharmacokinetics and Bioavailability: The quinoline scaffold can sometimes be associated with poor solubility or metabolic instability, posing challenges for achieving suitable pharmacokinetic properties for clinical use. mdpi.com

Opportunities:

Overcoming Drug Resistance: Covalent inhibitors can be effective against cancers that have developed resistance to non-covalent inhibitors by providing a more durable and potent inhibition. This is a significant opportunity in areas like EGFR-mutated lung cancer.

Targeting "Undruggable" Proteins: The high potency afforded by covalent bond formation allows for the targeting of proteins with shallow or difficult-to-drug binding sites, expanding the range of potential therapeutic targets. nih.gov

Broad Therapeutic Potential: While oncology is the most immediate application, the quinoline scaffold is known for a wide range of biological activities, including anti-infective and anti-inflammatory properties. rsc.orgbiosynce.comresearchgate.net Future research could explore the potential of this compound derivatives in these other therapeutic areas. ijpsjournal.com The continued exploration of this chemical space promises to yield novel therapeutic candidates for a variety of diseases. mdpi.comresearchgate.net

Q & A

What are the standard synthetic protocols for N-(Quinolin-3-yl)acrylamide derivatives?

Basic

The synthesis typically involves coupling quinoline-3-amine with acryloyl derivatives under reflux conditions. For example, 2-(quinolin-8-yloxy)acetohydrazide and ethyl cinnamate derivatives are dissolved in ethanol with glacial acetic acid as a catalyst, refluxed for 18–20 hours, and purified via column chromatography (CH₂Cl₂/MeOH 97:3) . Alternative routes include reacting 2-oxo-1,2-dihydroquinoline-3-carbaldehyde with cyanoacrylamide intermediates in ethanol under piperidine catalysis . Yields range from 65% to 80%, depending on substituents and purification methods.

How are this compound derivatives characterized structurally?

Basic

Structural confirmation relies on spectroscopic techniques:

- IR spectroscopy : Identifies functional groups (e.g., NH stretching at ~3200 cm⁻¹, C=O at ~1650 cm⁻¹, C≡N at ~2200 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., quinoline aromatic protons at δ 7.5–9.0 ppm) and carbon backbones .

- Mass spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .

- Elemental analysis : Validates purity by matching calculated vs. experimental C/H/N ratios (e.g., ±0.3% tolerance) .

What methodologies are used to evaluate the anticancer activity of these compounds?

Basic/Intermediate

The sulforhodamine B (SRB) assay is widely employed to measure cytotoxicity. Cells (e.g., MCF7 breast cancer lines) are fixed with trichloroacetic acid, stained with SRB, and optical density is quantified at 564 nm. This method correlates linearly with cell count and protein content, offering sensitivity comparable to fluorescence assays . IC₅₀ values are calculated using dose-response curves, with doxorubicin often as a positive control (e.g., IC₅₀ = 47.9 μM for MCF7) .

How can reaction conditions be optimized to improve yields of quinoline-acrylamide hybrids?

Advanced

Key factors include:

- Catalyst selection : Piperidine or glacial acetic acid enhances condensation efficiency .

- Solvent systems : Ethanol or dioxane improves solubility of intermediates .

- Reaction time : Extended reflux (18–24 hours) ensures complete conversion, monitored via TLC .

- Purification : Gradient column chromatography (e.g., CH₂Cl₂/MeOH) resolves polar byproducts . For example, compound 11b achieved 80% yield after optimization .

How do structural modifications influence the antiproliferative activity of these compounds?

Advanced (SAR Analysis)

Substituents on the acrylamide moiety significantly modulate activity:

- Electron-withdrawing groups : 4-Fluorophenyl (7 , IC₅₀ = 40.0 μM) and 2-chlorophenyl (10 ) enhance potency via hydrophobic interactions .

- Methoxy substitutions : 4-Hydroxy-3-methoxyphenyl (15 , IC₅₀ = 29.8 μM) improves hydrogen bonding with target proteins .

- Extended conjugation : Pentadienamide derivatives (e.g., 19 ) show moderate activity (IC₅₀ = 40.4 μM), suggesting steric effects limit efficacy .

Inactive analogs (e.g., 5 , 6 ) highlight the necessity of balanced lipophilicity and hydrogen-bonding capacity.

How should researchers address discrepancies in reported cytotoxic data across studies?

Advanced

Contradictions may arise from:

- Assay variability : SRB () vs. MTT assays differ in sensitivity to metabolic activity .

- Cell line heterogeneity : MCF7 subclones vary in drug transporter expression .

- Compound purity : Impurities >2% (by HPLC) can skew IC₅₀ values .

Mitigation strategies : - Standardize protocols (e.g., cell passage number, serum concentration).

- Validate purity via orthogonal methods (NMR, HPLC).

- Include multiple reference drugs (e.g., doxorubicin and paclitaxel) for cross-study comparisons.

What are the limitations of current synthetic approaches, and how can they be addressed?

Advanced

Challenges :

- Low yields (<50%) in multi-step reactions (e.g., hybrid 11a at 65%) .

- Stereochemical control in acrylamide formation (e.g., Z/E isomerism) .

Solutions : - Microwave-assisted synthesis reduces reaction time and improves regioselectivity (noted in analogous systems) .

- Chiral catalysts (e.g., L-proline) could enhance enantiomeric purity for stereosensitive targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.